5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol

Dopamine D2 receptor Biased agonism GPCR ligand design

5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol (CAS 622792-47-6, molecular formula C₂₅H₂₃ClN₄O, MW 430.9 g/mol) is a synthetic small molecule belonging to the 8-hydroxyquinoline class, featuring a 5-chloro substituent and a di-aryl substituted methyl-piperazine moiety at position 7. The compound incorporates three distinct pharmacophoric elements—the 5-chloro-8-hydroxyquinoline core, a 4-phenylpiperazine group, and a pyridin-2-yl substituent—connected through a single tetrahedral carbon center, creating a branched architecture that distinguishes it from simpler 7-aminomethyl-quinolin-8-ol analogs such as MLS1547.

Molecular Formula C25H23ClN4O
Molecular Weight 430.9 g/mol
Cat. No. B12142473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol
Molecular FormulaC25H23ClN4O
Molecular Weight430.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(C3=CC=CC=N3)C4=CC(=C5C=CC=NC5=C4O)Cl
InChIInChI=1S/C25H23ClN4O/c26-21-17-20(25(31)23-19(21)9-6-12-28-23)24(22-10-4-5-11-27-22)30-15-13-29(14-16-30)18-7-2-1-3-8-18/h1-12,17,24,31H,13-16H2
InChIKeyDSSFOBFPFJKJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol: A Hybrid Quinoline Scaffold for Scientific Procurement Decision-Making


5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol (CAS 622792-47-6, molecular formula C₂₅H₂₃ClN₄O, MW 430.9 g/mol) is a synthetic small molecule belonging to the 8-hydroxyquinoline class, featuring a 5-chloro substituent and a di-aryl substituted methyl-piperazine moiety at position 7 . The compound incorporates three distinct pharmacophoric elements—the 5-chloro-8-hydroxyquinoline core, a 4-phenylpiperazine group, and a pyridin-2-yl substituent—connected through a single tetrahedral carbon center, creating a branched architecture that distinguishes it from simpler 7-aminomethyl-quinolin-8-ol analogs such as MLS1547 [1]. This unique structural arrangement presents a multi-valent interaction surface relevant to metal chelation, GPCR binding, and transport protein recognition .

Why Generic Substitution Fails for 5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol: The Structural Basis of Non-Interchangeability


In-class substitution with simpler 7-aminomethyl-quinolin-8-ol analogs is not functionally neutral. MLS1547, which carries a 4-pyridin-2-ylpiperazin-1-ylmethyl group at position 7, acts as a G-protein-biased D2 dopamine receptor agonist (Ki = 1.2 μM) that fails to recruit β-arrestin [1]. The target compound replaces the terminal pyridinyl-piperazine with a phenylpiperazine and introduces an additional pyridin-2-yl substituent on the benzylic carbon, creating a sterically congested, tri-aromatic architecture . In the related reversed chloroquine (RCQ) series, the presence of a piperazine ring alpha to the quinoline was explicitly shown to be detrimental to antiplasmodial potency, with IC₅₀ values against the D6 strain increasing from 3–10 nM (for alkyl-linked analogs) to 49–52 nM (for piperazine-linked compounds 8 and 11) [2]. Consequently, exchanging the specific substitution pattern at position 7 of the title compound for any in-class analog predictably alters target engagement profiles and potency, making experimental validation mandatory rather than presumptive.

Quantitative Differentiation Evidence for 5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol Against Key Comparators


Structural Differentiation from MLS1547: Tri-Aromatic Branching vs. Linear Aminomethyl Architecture

The target compound diverges fundamentally from the well-characterized D2 biased agonist MLS1547. MLS1547 (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) possesses a linear 7-aminomethyl linkage with a terminal 4-(pyridin-2-yl)piperazine [1]. The target compound, in contrast, features a branched architecture where both a 4-phenylpiperazine and a pyridin-2-yl group are attached to the same tetrahedral carbon at position 7 . This structural difference increases the molecular weight from 354.8 g/mol (MLS1547) to 430.9 g/mol and adds an additional aromatic ring, potentially altering target binding geometries and selectivity profiles. In the MLS1547 analog series, modifications to the piperazine substituent were shown to modulate biased signaling at D2R, with some analogs retaining G-protein agonism while losing β-arrestin recruitment [1]; however, no analog matched the tri-aromatic branched architecture of the target compound.

Dopamine D2 receptor Biased agonism GPCR ligand design

Impact of Piperazine Linker on Antimalarial Potency: RCQ Series Class-Level Inference

In the reversed chloroquine (RCQ) series, the substitution of an alkyl linker with a piperazine ring directly adjacent to the 7-chloroquinoline was shown to be detrimental to antiplasmodial activity [1]. Compounds 8 and 11, which incorporate a piperazine group alpha to the quinoline, exhibited IC₅₀ values of 49 nM and 52 nM respectively against the chloroquine-sensitive D6 strain of Plasmodium falciparum, compared to 3–10 nM for alkyl-linked analogs (compounds 1, 4, 7 in the same study) [1]. The target compound likewise carries a piperazine ring directly attached to the quinoline via a single carbon linker, with an even bulkier substitution pattern (phenylpiperazine plus pyridin-2-yl on the same connecting carbon) that may further modulate both steric and electronic properties relevant to heme binding in the parasite digestive vacuole . Additionally, arylpiperazines including phenylpiperazine have shown preferential potency against chloroquine-resistant (K1) vs. chloroquine-sensitive (D10) P. falciparum strains, with differential IC₅₀ values suggesting PfCRT-mediated recognition [2].

Antimalarial Reversed chloroquine SAR

Metal-Chelating 5-Chloro-8-Hydroxyquinoline Core: Shared Privileged Scaffold with Distinct Substitution

The 5-chloro-8-hydroxyquinoline core is shared with clioquinol (5-chloro-7-iodoquinolin-8-ol), a clinically used antimicrobial and metal-chelating agent [1]. Clioquinol functions as a zinc and copper ionophore with demonstrated activity in metal-dependent biological processes. The target compound replaces clioquinol's 7-iodo substituent with the bulky 4-phenylpiperazin-1-yl(pyridin-2-yl)methyl group . This substitution fundamentally alters the chelation geometry at the 7-position: the iodine atom in clioquinol is a halogen capable of halogen bonding, whereas the tertiary amine in the piperazine moiety of the target compound provides a protonatable nitrogen (predicted pKa ~7–8 for the piperazine N4) that can participate in metal coordination or pH-dependent conformational changes . The molecular weight increase from 305.5 g/mol (clioquinol) to 430.9 g/mol also substantially alters LogP and membrane partitioning behavior.

Metal chelation 8-Hydroxyquinoline Antimicrobial

Arylpiperazine Fragment: Privileged GPCR Structure with Documented Antiplasmodial Bias

The 4-phenylpiperazine moiety present in the target compound is a privileged fragment in GPCR pharmacology and has been independently characterized in antimalarial SAR. Müller et al. demonstrated that phenylpiperazine itself displays preferential in vitro potency against chloroquine-resistant (K1 strain) vs. chloroquine-sensitive (D10 strain) P. falciparum, a pattern opposite to that of chloroquine [1]. In contrast, 4-aminoquinoline-based heteroarylpiperazines were positively recognized by the CQR mechanism, showing the opposite selectivity pattern [1]. The target compound uniquely combines the 5-chloro-8-hydroxyquinoline core (structurally distinct from the 4-amino-7-chloroquinoline of chloroquine) with a phenylpiperazine group, a combination not represented in the arylpiperazine antimalarial series studied to date .

Arylpiperazine Antiplasmodial selectivity PfCRT recognition

BindingDB Evidence: Structural Analog with Piperidine Core Shows Micromolar Affinity at D2 Receptor

BindingDB records for 5-chloro-7-[piperidin-1-yl(pyridin-2-yl)methyl]quinolin-8-ol (CID 3491105), a close structural analog differing only at the heterocycle (piperidine replacing the 4-phenylpiperazine), report an IC₅₀ of 2.48 μM from an HTS screen [1]. MLS1547, which shares the 5-chloro-8-hydroxyquinoline core, binds the D2 receptor with a Ki of 1.2 μM [2]. The target compound, with its 4-phenylpiperazine moiety, adds an aromatic ring known to enhance GPCR binding affinity in numerous scaffolds, but no direct D2 binding data for this specific compound were identified in public databases [1]. The piperidine analog's activity suggests that the 5-chloro-8-hydroxyquinoline core with the diaryl-methylene substituent is compatible with D2 receptor engagement, though potency optimization would require systematic variation of the piperazine N-substituent.

D2 receptor binding Piperidine analog BindingDB

Evidence-Based Application Scenarios for 5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol in Scientific Procurement


D2 Dopamine Receptor Biased Signaling Probe Development: Beyond MLS1547

MLS1547 established that 7-aminomethyl-5-chloro-8-hydroxyquinolines can function as G-protein-biased D2 agonists without β-arrestin recruitment [1]. The target compound, with its phenylpiperazine and additional pyridyl ring, tests the hypothesis that increased steric bulk at the benzylic position can further bias D2R signaling or modulate the G-protein/β-arrestin efficacy ratio. Procure this compound as a structurally novel biased ligand candidate for head-to-head profiling against MLS1547 in cAMP inhibition (Gαi) and β-arrestin recruitment (BRET/PathHunter) assays [1].

PfCRT-Dependent Antimalarial Selectivity Profiling Using the Phenylpiperazine Pharmacophore

The phenylpiperazine fragment in the target compound has been independently shown to confer preferential potency against chloroquine-resistant P. falciparum strains [2]. When paired with the 5-chloro-8-hydroxyquinoline core—which is structurally distinct from the 4-aminoquinoline recognized by PfCRT—this compound can serve as a probe to interrogate whether the hydroxyquinoline scaffold engages the CQR transporter differently from classic 4-aminoquinolines. Testing in paired CQS/CQR isogenic lines (e.g., Dd2 vs. D6, or GC03 vs. 3D7) would determine whether the target compound circumvents or exploits PfCRT-mediated resistance [2][3].

Metal Chelation-Dependent Biological Assays: A 7-Substituted Clioquinol Alternative

The 5-chloro-8-hydroxyquinoline core is a validated metal-chelating scaffold with demonstrated zinc and copper ionophore activity [4]. The target compound replaces clioquinol's 7-iodo group with a basic, protonatable piperazine that can modulate chelation geometry and intracellular metal distribution. This compound is appropriate for inclusion in metalloprotein inhibition screens, antimicrobial ionophore assays, or studies of metal-dependent protein aggregation, where the altered physicochemical profile (higher MW, higher predicted LogP) relative to clioquinol may yield distinct activity profiles [4].

Chemical Biology Tool for Multi-Target Profiling Across GPCR and Kinase Panels

The compound combines two privileged fragments—4-phenylpiperazine (a ubiquitous GPCR ligand motif) and pyridin-2-yl (a kinase hinge-binding element)—on a metal-chelating quinoline core [5]. This tri-functional architecture makes it a useful probe for broad-panel selectivity profiling. Procurement for screening against GPCR panels (especially aminergic receptors) and kinase selectivity panels would reveal whether the compound functions as a multi-target ligand or maintains target specificity despite its structural complexity [5].

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